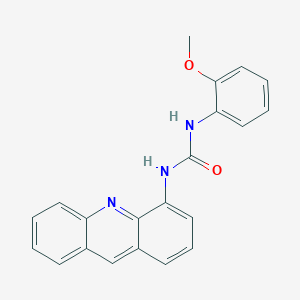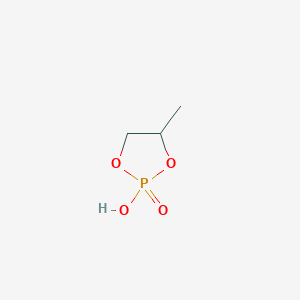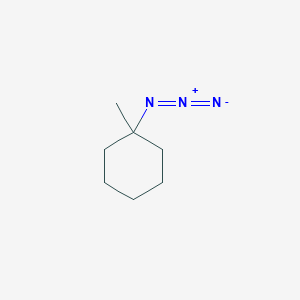
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol is an organic compound with the molecular formula C10H18O It is a type of alcohol that features a hexenyl chain with a methyl and isopropenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl acetate with a suitable reducing agent to yield the desired alcohol . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require a catalyst to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-al.
Reduction: Formation of 5-Methyl-2-(prop-1-en-2-yl)hexane-1-ol.
Substitution: Formation of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-yl chloride.
Aplicaciones Científicas De Investigación
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-:
5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl benzoate: A benzoate ester derivative with similar functional groups.
Uniqueness
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
13066-52-9 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
5-methyl-2-prop-1-en-2-ylhex-5-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h10-11H,1,3,5-7H2,2,4H3 |
Clave InChI |
BZGOFTKKVGRZBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCC(CO)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)







![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)


![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)
